

Application Notes and Protocols for Cell Viability Assays with ARV-393

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Compound of Interest

Compound Name: ARV-393
Cat. No.: B12365025

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Introduction

ARV-393 is a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation.[1][2] BCL6 is a transcriptional repressor and a key oncogenic driver in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma.[3][4][5] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, **ARV-393** disrupts the signaling pathways that promote cancer cell proliferation and survival.[1][5] These application notes provide detailed protocols for assessing the effect of **ARV-393** on cell viability using common colorimetric and luminescence-based assays.

Mechanism of Action of ARV-393

ARV-393 is a heterobifunctional molecule that consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon.[5] This trimolecular complex formation facilitates the transfer of ubiquitin to BCL6, marking it for degradation by the proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle arrest,

apoptosis, and DNA damage response, ultimately leading to a reduction in tumor cell viability.

[6]

Data Presentation

The following tables summarize the in vitro activity of **ARV-393** in various lymphoma cell lines.

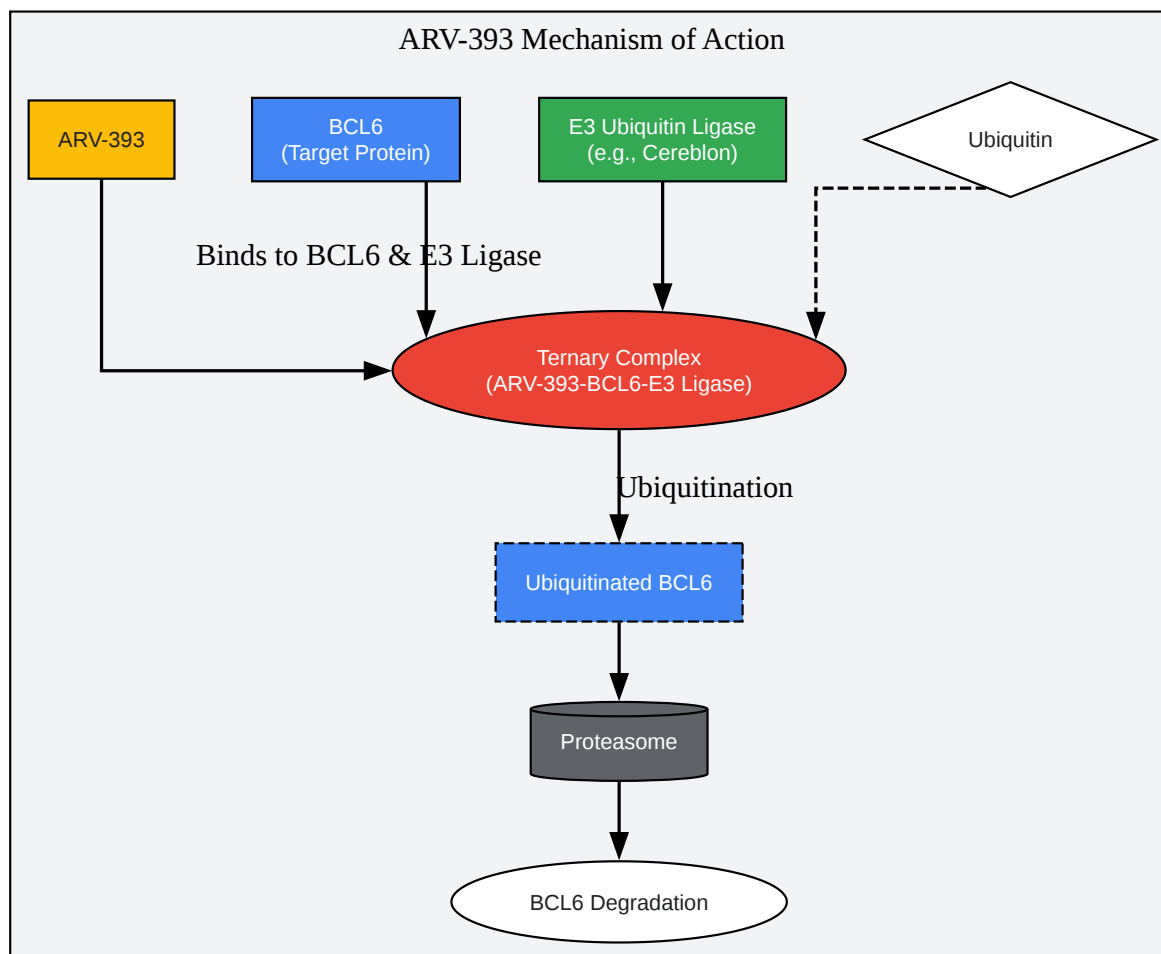
Table 1: BCL6 Degradation Efficiency (DC50) of **ARV-393** in Lymphoma Cell Lines[1]

Cell Line	Cancer Type	DC50 (nM)
OCI-Ly1	DLBCL	0.06 - 0.33
Farage	DLBCL	0.06 - 0.33
SU-DHL-4	DLBCL	0.06 - 0.33
SU-DHL-6	DLBCL	0.06 - 0.33
OCI-Ly7	DLBCL	0.06 - 0.33
OCI-Ly10	DLBCL	0.06 - 0.33
SU-DHL-2	DLBCL	0.06 - 0.33
U-2932	DLBCL	0.06 - 0.33
Ramos	Burkitt's Lymphoma	0.06
Daudi	Burkitt's Lymphoma	0.33

Table 2: Anti-proliferative Activity (GI50) of **ARV-393** in Lymphoma Cell Lines[1]

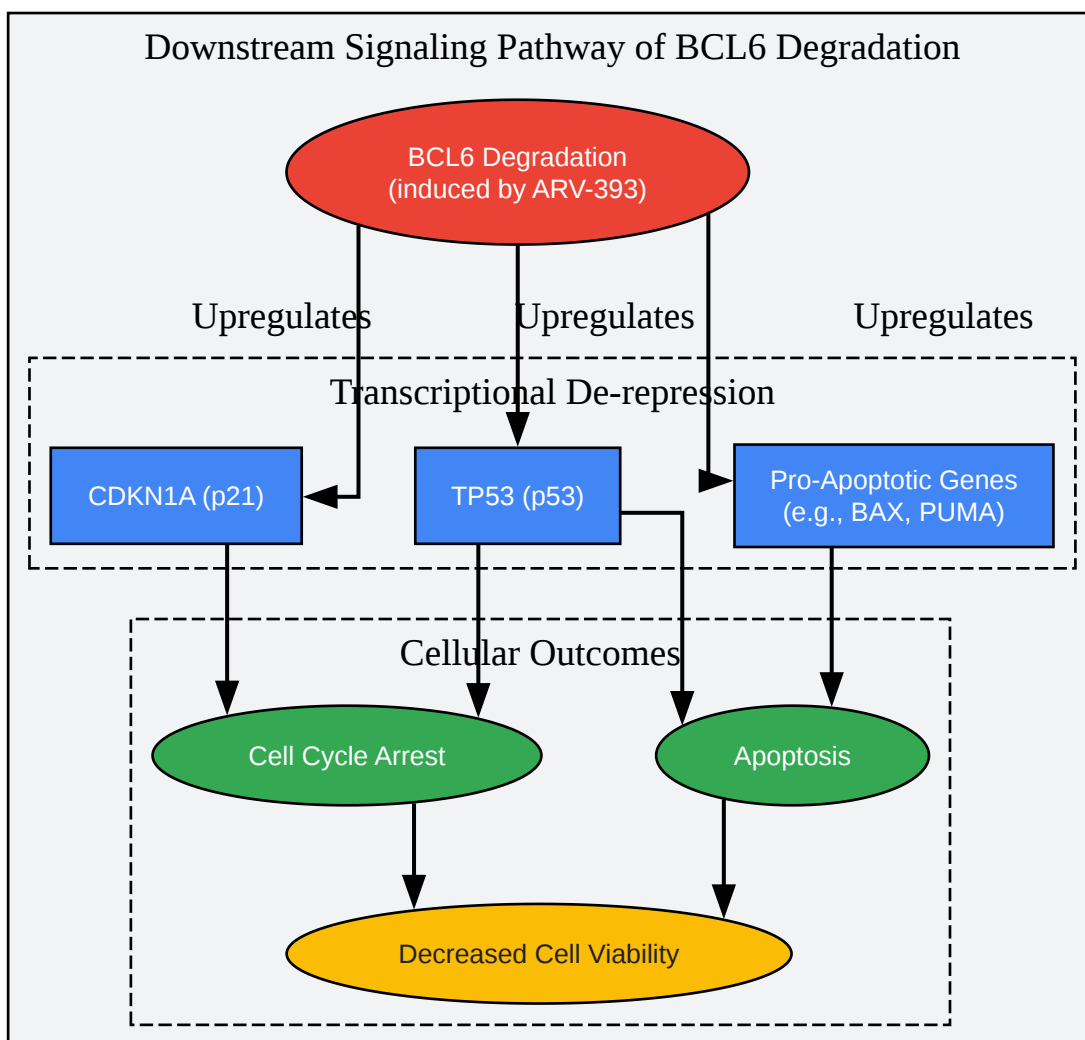
Cell Line Type	GI50 Range (nM)
Germinal Center B-cell-like (GCB) DLBCL	0.2 - 9.8
Activated B-cell-like (ABC) DLBCL	0.2 - 9.8
Burkitt's Lymphoma	0.2 - 9.8

Mandatory Visualizations



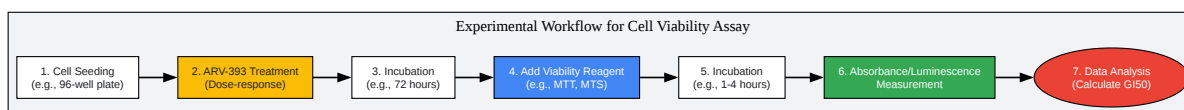
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Caption: Mechanism of action of **ARV-393** leading to BCL6 degradation.



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Caption: Downstream effects of BCL6 degradation on cell fate.



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Caption: General workflow for assessing cell viability after **ARV-393** treatment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Lymphoma cell lines (e.g., OCI-Ly1, Ramos)
- Complete cell culture medium
- **ARV-393** stock solution (in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Plate reader (absorbance at 570 nm)

Protocol:

- Cell Seeding:
 - Harvest and count cells. Resuspend cells in complete medium to the desired density.
 - Seed 100 μ L of cell suspension per well in a 96-well plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well for suspension cells.
 - Include wells with medium only for blank measurements.

- **ARV-393 Treatment:**
 - Prepare serial dilutions of **ARV-393** in complete medium from the stock solution.
 - Add 100 μ L of the diluted **ARV-393** solutions to the respective wells to achieve the final desired concentrations.
 - Add 100 μ L of medium with the corresponding DMSO concentration to the vehicle control wells.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition:
 - After incubation, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization:
 - Add 100 μ L of solubilization solution to each well.
 - Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability relative to the vehicle-treated control wells.

- Plot the percentage of viability against the log of **ARV-393** concentration and determine the GI50 value using a non-linear regression curve fit.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a "one-step" colorimetric assay that is simpler and faster than the MTT assay as the formazan product is soluble in culture medium.

Materials:

- Lymphoma cell lines
- Complete cell culture medium
- **ARV-393** stock solution (in DMSO)
- Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear flat-bottom plates
- Multichannel pipette
- Plate reader (absorbance at 490 nm)

Protocol:

- Cell Seeding and **ARV-393** Treatment:
 - Follow steps 1 and 2 as described in the MTT assay protocol. The final volume in each well before adding the MTS reagent should be 100 µL.
- Incubation:
 - Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

- MTS Addition:
 - Add 20 μ L of the combined MTS/PES solution directly to each well.
- Incubation:
 - Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
- Absorbance Measurement:
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Follow step 7 as described in the MTT assay protocol to calculate the GI50 value.

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References

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